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Compound of Interest

Compound Name:
6-bromo-1H-indazole-3-carboxylic

acid

Cat. No.: B1291794 Get Quote

IUPAC Name: 6-bromo-1H-indazole-3-carboxylic acid

Introduction
6-bromo-1H-indazole-3-carboxylic acid is a heterocyclic compound that has garnered

significant interest in the fields of medicinal chemistry and drug development. Its indazole core

is a privileged scaffold, meaning it is a structural motif that is frequently found in biologically

active compounds. The strategic placement of the bromine atom and the carboxylic acid group

provides versatile handles for synthetic modification, making it a valuable starting material and

intermediate for the synthesis of a wide range of more complex molecules, particularly kinase

inhibitors for potential cancer therapy. This guide provides a comprehensive overview of its

chemical properties, synthesis, and its role in the development of targeted therapeutics.

Physicochemical Properties
A summary of the key physicochemical properties of 6-bromo-1H-indazole-3-carboxylic acid
is presented in the table below. These properties are crucial for its handling, formulation, and

for predicting its behavior in biological systems.
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Property Value Reference

Molecular Formula C₈H₅BrN₂O₂ [1]

Molecular Weight 241.04 g/mol [2]

Melting Point 293-298 °C [2]

InChI

1S/C8H5BrN2O2/c9-4-1-

5(8(12)13)6-3-10-11-7(6)2-

4/h1-3H,(H,10,11)(H,12,13)

[2]

InChIKey
YYONCBWTWPVWRT-

UHFFFAOYSA-N
[2]

SMILES OC(=O)c1cc(Br)cc2[nH]ncc12 [2]

Form Solid [2]

Assay 97% [2]

Spectroscopic Data
The structural elucidation of 6-bromo-1H-indazole-3-carboxylic acid is confirmed through

various spectroscopic techniques. The following tables summarize the expected and reported

spectroscopic data.

¹H NMR Spectrum (DMSO-d₆)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~13.9 br s 1H -COOH

~8.1 d 1H Ar-H

~7.7 d 1H Ar-H

~7.5 dd 1H Ar-H
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Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

[3]

¹³C NMR Spectrum (Predicted)

Chemical Shift (ppm) Assignment

~163 C=O (Carboxylic Acid)

~141 C (Indazole Ring)

~135 C (Indazole Ring)

~127 CH (Indazole Ring)

~123 C-Br

~121 CH (Indazole Ring)

~111 CH (Indazole Ring)

~122 C (Indazole Ring)

IR Spectrum

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic Acid)

~1700 Strong C=O stretch (Carboxylic Acid)

1600-1450 Medium-Strong C=C stretch (Aromatic)

~1250 Strong C-O stretch (Carboxylic Acid)

~800 Strong C-H out-of-plane bend

Mass Spectrometry
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m/z Ion

239/241
[M]⁺ (Molecular Ion, showing bromine isotope

pattern)

222/224 [M-OH]⁺

194/196 [M-COOH]⁺

Experimental Protocols
Synthesis of 6-bromo-1H-indazole-3-carboxylic acid
A common synthetic route to 6-bromo-1H-indazole-3-carboxylic acid involves the synthesis

of the precursor 6-bromo-1H-indazole, followed by carboxylation. A detailed protocol for the

synthesis of the precursor is provided below, based on the diazotization of 4-bromo-2-

methylaniline.[4]

Step 1: Synthesis of 6-bromo-1H-indazole from 4-bromo-2-methylaniline[4]

Materials: 4-bromo-2-methylaniline, Chloroform, Acetic anhydride, Potassium acetate,

Isoamyl nitrite, Concentrated hydrochloric acid, 50% aqueous Sodium hydroxide, Heptane.

Procedure:

In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70

L).

Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature

below 40°C.

To the reaction mixture, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147

L).

Heat the mixture to reflux at 68°C and maintain for 20 hours.

After the reaction is complete, cool the mixture to 25°C.

Remove the volatile components from the reaction mixture under vacuum.
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Add water to the residue and perform an azeotropic distillation.

Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.

Cool the acidic mixture to 20°C.

Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.

Evaporate the solvent from the resulting mixture.

Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-bromo-1H-

indazole.

Step 2: Carboxylation of 6-bromo-1H-indazole

A general method for the carboxylation of indazoles involves lithiation followed by quenching

with carbon dioxide.

Materials: 6-bromo-1H-indazole, Anhydrous tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in

hexanes, Dry ice (solid CO₂), Hydrochloric acid.

Procedure:

Dissolve 6-bromo-1H-indazole in anhydrous THF under an inert atmosphere (e.g., argon

or nitrogen) and cool the solution to -78°C.

Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution.

Stir the reaction mixture at -78°C for 1-2 hours.

Quench the reaction by adding an excess of crushed dry ice.

Allow the reaction mixture to slowly warm to room temperature.

Acidify the mixture with aqueous hydrochloric acid to a pH of approximately 2-3.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by recrystallization or column chromatography to obtain 6-bromo-
1H-indazole-3-carboxylic acid.

Biological Activity and Signaling Pathways
Derivatives of 6-bromo-1H-indazole-3-carboxylic acid have shown significant promise as

inhibitors of protein kinases, which are key regulators of cellular processes. Dysregulation of

kinase activity is a hallmark of many diseases, including cancer. Two important kinase targets

for which indazole-based inhibitors have been developed are p21-activated kinase 1 (PAK1)

and Vascular Endothelial Growth Factor Receptor (VEGFR).

p21-activated kinase 1 (PAK1) Signaling Pathway
PAK1 is a serine/threonine kinase that plays a crucial role in cell motility, proliferation, and

survival.[5] Its aberrant activation is associated with tumor progression.[6] 1H-indazole-3-

carboxamide derivatives have been identified as potent and selective PAK1 inhibitors.[6]

Rho GTPases (Rac, Cdc42)

PAK1
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PAK1 Signaling Pathway and Inhibition

Vascular Endothelial Growth Factor Receptor (VEGFR)
Signaling Pathway
VEGFRs are receptor tyrosine kinases that are critical for angiogenesis, the formation of new

blood vessels.[7][8] Tumor growth is highly dependent on angiogenesis, making VEGFR a key

target for anti-cancer therapies.[8] The indazole scaffold can act as a competitive inhibitor at

the ATP-binding site of kinases like VEGFR.[9]
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VEGFR Signaling Pathway and Inhibition

Experimental Workflow for Kinase Inhibitor
Screening
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The following diagram illustrates a general workflow for screening derivatives of 6-bromo-1H-
indazole-3-carboxylic acid as potential kinase inhibitors.

Synthesis Screening Evaluation
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3-carboxylic acid
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Workflow for Kinase Inhibitor Discovery

Conclusion
6-bromo-1H-indazole-3-carboxylic acid is a fundamentally important molecule in the realm of

medicinal chemistry. Its robust synthesis and versatile chemical handles make it an ideal

starting point for the generation of diverse chemical libraries. The demonstrated activity of its

derivatives as potent kinase inhibitors, particularly against targets like PAK1 and VEGFR,

highlights its significance in the development of novel therapeutics for cancer and other

proliferative diseases. Further exploration of the structure-activity relationships of compounds

derived from this scaffold holds considerable promise for the discovery of next-generation

targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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